molecular formula C20H25FN2O2S B2456077 N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 953176-84-6

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2456077
CAS No.: 953176-84-6
M. Wt: 376.49
InChI Key: IBTDAMAJACHXEX-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, a fluorine atom, and a sulfonamide group

Mechanism of Action

Target of Action

A structurally similar compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, is known to targetAcetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

This could result in an increase in acetylcholine levels, enhancing cholinergic neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a fluorine atom and a sulfonamide group, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. These structural differences can influence the compound’s binding affinity, selectivity, and overall efficacy in therapeutic applications.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a unique structure combining a piperidine ring with a sulfonamide group, which may influence its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H25_{25}FN2_2O2_2S
  • Molecular Weight : 376.488 g/mol
  • CAS Number : 953176-84-6
  • SMILES Notation : Fc1ccc(cc1C)S(=O)(=O)NCC1CCN(CC1)Cc1ccccc1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide and piperidine moieties enhance binding affinity and selectivity, potentially modulating neurotransmission pathways or inhibiting specific enzymes.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

  • Antiviral Activity : Similar derivatives have shown broad-spectrum antiviral effects against various viruses by increasing intracellular levels of host restriction factors like APOBEC3G, which inhibit viral replication .
  • Analgesic Properties : Some related compounds are recognized for their analgesic effects, suggesting potential pain-relieving applications for this sulfonamide derivative .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
N-phenyl-N-(1-benzylpiperidin-4-yl)propanamideAnalgesicKnown for pain relief properties
4-benzylpiperidineMonoamine releasing agentInvolves neurotransmitter modulation
N-benzylfentanylPotent analgesicStrong opioid-like effects
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideAntiviralTargets HBV through A3G modulation

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Antiviral Studies : A study demonstrated that related compounds inhibited HBV replication effectively, with IC50_{50} values in the low micromolar range (e.g., 1.99 µM against wild-type HBV). These findings suggest that structural modifications can enhance antiviral efficacy .
  • Toxicity Profiles : Assessment of acute toxicity and pharmacokinetics in animal models indicated that certain derivatives exhibit favorable safety profiles, which is crucial for therapeutic development .
  • Mechanistic Insights : Research has shown that the mechanism involves the upregulation of intracellular A3G levels, leading to enhanced inhibition of viral replication pathways . This suggests that further exploration of the compound's mechanism could yield significant insights into its therapeutic potential.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2S/c1-16-13-19(7-8-20(16)21)26(24,25)22-14-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTDAMAJACHXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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